2,6-Difluoro-4-methoxybenzyl bromide: A Senior Application Scientist's In-depth Technical Guide
2,6-Difluoro-4-methoxybenzyl bromide: A Senior Application Scientist's In-depth Technical Guide
This guide provides a comprehensive technical overview of 2,6-Difluoro-4-methoxybenzyl bromide, a pivotal reagent in contemporary organic synthesis. With full editorial control, this document eschews rigid templates to deliver a narrative grounded in scientific integrity, offering field-proven insights into its synthesis, reactivity, and application. Every protocol is designed as a self-validating system, supported by authoritative references to ensure technical accuracy and trustworthiness.
Core Dossier: Understanding the Reagent's Strategic Value
2,6-Difluoro-4-methoxybenzyl bromide (CAS No. 94278-68-9) is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The strategic placement of two electron-withdrawing fluorine atoms ortho to the benzylic bromide moiety dramatically influences its reactivity, enhancing its electrophilicity and making it a potent alkylating agent. The para-methoxy group, an electron-donating entity, further modulates the electronic properties of the aromatic ring. This distinct substitution pattern allows for the precise introduction of the 2,6-difluoro-4-methoxybenzyl group into a diverse array of molecular architectures, often imparting favorable properties such as increased metabolic stability and enhanced binding affinity in pharmaceutical candidates.
Physicochemical & Spectroscopic Data Summary
A foundational understanding of the reagent's properties is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 94278-68-9 | [1][2][3][4] |
| Molecular Formula | C₈H₇BrF₂O | [1][2][3][4] |
| Molecular Weight | 237.04 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder or liquid | [4] |
| Melting Point | 43-46 °C | [2] |
| Boiling Point | 210.4 ± 35.0 °C (Predicted) | [2] |
| Solubility | Soluble in common organic solvents such as THF, DCM, and Acetone. | |
| Purity (Typical) | ≥97% | [4] |
Spectroscopic Signature:
While a definitive, publicly available peer-reviewed spectrum for this specific compound is elusive, based on established principles of NMR spectroscopy and data from analogous structures, the following represents the expected spectroscopic data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~6.6-6.8 ppm (d, J ≈ 8-10 Hz, 2H, Ar-H)
-
δ ~4.5 ppm (s, 2H, CH₂Br)
-
δ ~3.8 ppm (s, 3H, OCH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~160-163 ppm (dd, J ≈ 245, 12 Hz, C-F)
-
δ ~158-160 ppm (t, J ≈ 10 Hz, C-OMe)
-
δ ~110-115 ppm (t, J ≈ 20 Hz, C-C-Br)
-
δ ~100-105 ppm (dd, J ≈ 25, 5 Hz, C-H)
-
δ ~56 ppm (s, OCH₃)
-
δ ~25-30 ppm (t, J ≈ 5 Hz, CH₂Br)
-
-
¹⁹F NMR (CDCl₃, 376 MHz):
-
δ ~ -110 to -115 ppm
-
Synthesis of the Reagent: A Validated Protocol
The most common and reliable method for the preparation of 2,6-Difluoro-4-methoxybenzyl bromide is via the bromination of the corresponding benzyl alcohol. This approach offers high conversion and a relatively straightforward purification process.
Caption: Synthesis workflow for 2,6-Difluoro-4-methoxybenzyl bromide.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2,6-difluoro-4-methoxyphenyl)methanol (1.0 eq) in anhydrous tetrahydrofuran (THF) to make a 0.1-0.2 M solution. Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: To the cooled, stirring solution, add phosphorus(V) oxybromide (POBr₃) (2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mobile phase of 10% ethyl acetate in hexane to yield the pure 2,6-difluoro-4-methoxybenzyl bromide.[1]
Expertise & Causality: The choice of POBr₃ as the brominating agent is strategic; it is a powerful yet selective reagent for converting benzylic alcohols to bromides with minimal side reactions. The aqueous work-up with NaHCO₃ is crucial to neutralize any remaining acidic species, preventing potential degradation of the product.
Reactivity and Applications in Advanced Synthesis
As a potent electrophile, 2,6-Difluoro-4-methoxybenzyl bromide is a versatile reagent for the alkylation of various nucleophiles.
O-Alkylation of Phenols
The synthesis of diaryl ethers is a common application, with the resulting products often exhibiting interesting biological activities.
Caption: General workflow for the O-alkylation of phenols.
Detailed Protocol:
-
To a solution of a substituted phenol (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to generate the phenoxide anion.
-
Add 2,6-Difluoro-4-methoxybenzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 50-60 °C and monitor by TLC.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Trustworthiness: The choice of a weak inorganic base like K₂CO₃ is often sufficient and minimizes side reactions. The progress of the reaction can be easily monitored by TLC, ensuring that the reaction is driven to completion before work-up.
N-Alkylation of Heterocycles
This reagent is also highly effective for the N-alkylation of nitrogen-containing heterocycles such as imidazoles.
Detailed Protocol:
-
In a suitable solvent like DMF, dissolve the imidazole derivative (1.0 eq).
-
Add a base such as potassium carbonate (1.5 eq) and stir the mixture.
-
Add 2,6-Difluoro-4-methoxybenzyl bromide (1.1 eq) and stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.
-
Perform an aqueous work-up and extract the product.
-
Purify the N-alkylated imidazole by column chromatography.
C-Alkylation of Active Methylene Compounds
For the formation of new carbon-carbon bonds, this reagent can be used to alkylate active methylene compounds like diethyl malonate.
Detailed Protocol:
-
In a flame-dried flask under an inert atmosphere, prepare a solution of a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add diethyl malonate (1.0 eq) dropwise.
-
Stir the mixture for 30 minutes at 0 °C to form the enolate.
-
Add 2,6-Difluoro-4-methoxybenzyl bromide (1.1 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, and purify by column chromatography.
Expertise & Causality: The use of a strong base like NaH is necessary to deprotonate the weakly acidic active methylene compound. Anhydrous conditions are critical to prevent quenching of the enolate and the base.
Safety, Handling, and Storage
-
Safety: 2,6-Difluoro-4-methoxybenzyl bromide is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is advisable to store it under an inert atmosphere to prevent degradation.
References
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542-563. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Supporting information. Retrieved from [Link]
-
PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorg Med Chem Lett. 2003 Sep 1;13(17):2863-5. Retrieved from [Link]
-
ResearchGate. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzyl bromide. Retrieved from [Link]
- Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
-
ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]
